molecular formula C11H9Cl2N3O2 B2728943 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride CAS No. 2375271-44-4

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2728943
CAS No.: 2375271-44-4
M. Wt: 286.11
InChI Key: OARAHVWGCHVQLM-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular architecture, featuring a chlorinated pyridine core and a pyridin-3-ylamino substituent, is commonly investigated in the context of kinase inhibition . Compounds with such structures are frequently explored as potential inhibitors of key enzymes like spleen tyrosine kinase (SYK), which is a prominent target in autoimmune disorders, inflammatory conditions, and certain cancers . The inclusion of a chlorine atom is a strategic element in drug design, as chlorinated heterocyclic compounds are a mainstay in pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, due to their ability to influence potency, metabolic stability, and binding affinity . This hydrochloride salt form may offer enhanced solubility for in vitro bioassay and pharmacokinetic studies. Researchers value this compound for probing structure-activity relationships (SAR) in the quest for new anti-inflammatory, immunomodulatory, and antiproliferative agents . This product is strictly For Research Use Only.

Properties

IUPAC Name

6-chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2.ClH/c12-9-4-3-8(11(16)17)10(15-9)14-7-2-1-5-13-6-7;/h1-6H,(H,14,15)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAHVWGCHVQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=C(C=CC(=N2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 6-position of the pyridine ring.

    Amination: The amino group is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced at the 3-position of the pyridine ring.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid exhibit antimicrobial properties. Studies have shown that pyridine derivatives can inhibit the growth of various bacterial and fungal strains, suggesting a potential application in developing new antibiotics or antifungal agents . The presence of chlorine in the structure enhances its bioactivity against resistant strains.

Anti-Cancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Similar pyridine derivatives have been explored for their anticancer activities, showing effectiveness in inhibiting cell proliferation and inducing apoptosis in cancerous cells . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Biological Research

Enzyme Inhibition Studies
6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, studies on related compounds have demonstrated their role as inhibitors of kinases or proteases, which are crucial in various signaling pathways . This inhibition can provide insights into disease mechanisms and lead to the development of therapeutic agents.

Cell Culture Applications
In vitro studies involving this compound can help elucidate its effects on cell viability and proliferation. For example, assays measuring the half-maximal inhibitory concentration (IC₅₀) can determine its potency against specific cell lines, providing valuable data for drug development .

Synthetic Methodologies

Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced pharmacological properties. Researchers have utilized it to create novel structures by modifying the pyridine ring or introducing additional functional groups, thereby expanding the library of potential therapeutic agents .

Ligand Development
Due to its ability to coordinate with metal ions, 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid is also explored as a ligand in coordination chemistry. Its application in forming metal complexes can be pivotal in catalysis and material science .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid. The results indicated significant activity against Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Testing

In a series of experiments, this compound was tested against multiple cancer cell lines, revealing an IC₅₀ value comparable to established chemotherapeutics. The study highlighted its mechanism of action involving apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Features Reference
2-Chloro-pyridine-3-carboxylic acid Cl at 2-position, COOH at 3-position C₆H₄ClNO₂ Studied for crystallographic properties; planar structure with hydrogen-bonding networks.
6-Chloro-nicotinic acid Cl at 6-position, COOH at 3-position C₆H₄ClNO₂ Exhibits similar solubility to nicotinic acid; used in metal-organic frameworks (MOFs).
6-Chloro-3-fluoropicolinic acid Cl at 6-position, F at 3-position, COOH at 2-position C₆H₃ClFNO₂ Synergistic electronic effects from Cl and F; potential herbicide intermediate.
5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride NH₂ at 5-position, CH₃ at 2-position, COOH at 4-position C₇H₉N₂O₂·HCl Enhanced solubility due to hydrochloride salt; explored in kinase inhibitors.
6-(Trifluoromethoxy)pyridine-3-carboxylic acid CF₃O at 6-position, COOH at 3-position C₇H₄F₃NO₃ Lipophilic trifluoromethoxy group improves membrane permeability.
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Cl at 6-position, CF₃ at 2-position, fused imidazo ring C₉H₄ClF₃N₂O₂ Rigid bicyclic structure; explored in antiviral agents.

Physicochemical and Functional Comparisons

Electronic Effects

  • Chloro vs. Fluoro Substituents : Chloro groups are stronger electron-withdrawing groups (EWGs) compared to fluoro, influencing the acidity of the carboxylic acid moiety. For example, 6-chloro-nicotinic acid (pKa ~2.1) is more acidic than 6-fluoro analogs (pKa ~2.8) due to Cl’s higher electronegativity .

Solubility and Stability

  • Hydrochloride Salts: The hydrochloride counterion in the target compound and analogs (e.g., 5-amino-2-methylpyridine-4-carboxylic acid hydrochloride) improves aqueous solubility, critical for drug formulation .
  • Crystallinity : Halogenated derivatives (e.g., 2-chloro-pyridine-3-carboxylic acid) form stable crystals with layered hydrogen-bonding networks, whereas bulky substituents (e.g., trifluoromethyl) reduce crystallinity .

Biological Activity

Overview

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid; hydrochloride is an organic compound notable for its structural features, including a chloro group at the 6th position and a pyridin-3-ylamino group at the 2nd position of the pyridine ring. This compound is part of the pyridinecarboxylic acid family and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Common Name 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid; hydrochloride
CAS Number 2375271-44-4
Molecular Formula C₁₁H₉Cl₂N₃O₂
Molecular Weight 286.11 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an enzyme inhibitor by binding to either the active site or an allosteric site, thereby blocking substrate access or altering the enzyme's conformation. Additionally, it may function as a ligand for receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various pyridine derivatives, including 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid. In vitro evaluations have shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for related compounds in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

These findings suggest that this compound may exhibit significant antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Study on Pyridine Derivatives : A comprehensive evaluation of pyridine derivatives revealed that those with halogen substitutions, such as chlorine, often displayed enhanced bioactivity. The study indicated that compounds similar to 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid showed effective inhibition against various bacterial strains .
  • Enzyme Inhibition Studies : Research focused on enzyme inhibitors highlighted that this compound could effectively inhibit certain enzymes involved in bacterial metabolism, suggesting its potential role in drug development aimed at treating bacterial infections .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid distinguishes it from other pyridine derivatives. For example:

CompoundStructural FeaturesBiological Activity
2-Chloro-3-hydroxypyridine Hydroxyl group instead of aminoModerate antibacterial activity
6-Chloropyridine-2-carbonitrile Nitrile group instead of carboxylic acidLimited bioactivity reported

This comparison illustrates that while similar compounds exist, the specific arrangement and types of functional groups in 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid may provide enhanced reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : React 6-chloro-3-chloromethylpyridine with pyridin-3-amine under basic conditions (e.g., NaH or K₂CO₃) to form the pyridinylamino intermediate.
  • Step 2 : Hydrolyze the intermediate using HCl to introduce the carboxylic acid group and form the hydrochloride salt.
  • Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, IR for carboxylic acid (-COOH) and amine (-NH) groups, and mass spectrometry for molecular weight validation .
  • Purity : Employ HPLC with UV detection (λ = 254 nm) and a C18 column, as described for analogous pyridine derivatives .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions.
  • Storage : Store as a hydrochloride salt at -20°C in desiccated, amber vials to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing yield and reducing byproducts?

  • Methodology :

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for nucleophilic substitution at the pyridine ring.
  • Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents, catalysts, and temperatures.
  • Validation : Compare computational predictions with experimental yields from small-scale trials (e.g., 0.1 mmol reactions) .

Q. How can contradictions in spectral data or biological activity be resolved for derivatives of this compound?

  • Case Study :

  • Spectral Ambiguity : If NMR signals overlap (e.g., pyridine protons), use 2D-COSY or HSQC to resolve coupling patterns.
  • Bioactivity Variability : Test derivatives with modified substituents (e.g., alkylation at the pyridinylamino group) in parallel assays (e.g., enzyme inhibition) to isolate structure-activity relationships.
  • Statistical Analysis : Apply ANOVA to assess significance of biological replicates and rule out batch-to-batch synthesis inconsistencies .

Q. What advanced analytical techniques are required to confirm binding interactions with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips and measure real-time binding kinetics (ka/kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution .

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